molecular formula C18H17ClN2O5S B2876380 2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid CAS No. 743445-14-9

2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid

Cat. No.: B2876380
CAS No.: 743445-14-9
M. Wt: 408.85
InChI Key: LIYFWCVWQUKOOG-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid is a synthetic organic compound featuring a benzoic acid core linked via a carbonyl group to a piperazine ring. The piperazine moiety is further substituted with a 3-chlorobenzenesulfonyl group. The compound has been cataloged as a discontinued product by CymitQuimica, with applications likely explored in medicinal chemistry or as a biochemical tool .

Key structural attributes:

  • Benzoic acid backbone: Provides carboxylic acid functionality for solubility and derivatization.
  • Piperazine-carbonyl bridge: Enhances conformational flexibility and enables interaction with receptors.
  • 3-Chlorobenzenesulfonyl substituent: Introduces steric bulk and electron-withdrawing effects, influencing binding specificity and metabolic stability.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)sulfonylpiperazine-1-carbonyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5S/c19-13-4-3-5-14(12-13)27(25,26)21-10-8-20(9-11-21)17(22)15-6-1-2-7-16(15)18(23)24/h1-7,12H,8-11H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYFWCVWQUKOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the piperazine ring can interact with receptor sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Substituent on Piperazine Key Functional Groups Reference
2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid 3-Chlorobenzenesulfonyl Sulfonyl, Chloro, Carboxylic Acid
2-[4-(2-Chlorobenzoyl)piperazine-1-carbonyl]benzoic acid () 2-Chlorobenzoyl Benzoyl, Chloro, Carboxylic Acid
2-[4-(4-Fluorophenyl)piperazine-1-carbonyl]benzoic acid () 4-Fluorophenyl Aryl, Fluoro, Carboxylic Acid
2-(4-Methylpiperazine-1-carbonyl)benzoic acid () Methyl Alkyl, Carboxylic Acid
4-(4-(Prop-2-yn-1-yl)piperazine-1-carbonyl)benzoic acid () Propargyl Alkyne, Carboxylic Acid

Physicochemical Properties

  • Solubility : The sulfonyl group in the target compound enhances water solubility compared to alkyl (e.g., methyl in ) or aryl (e.g., 4-fluorophenyl in ) substituents. However, bulky groups like tert-butoxycarbonyl (Boc) in analogs such as 3-[4-(tertbutoxycarbonyl)piperazin-1-yl]benzoic acid reduce solubility due to hydrophobicity .
  • Polarity: Sulfonyl and carboxylic acid groups increase polarity, making the target compound more suitable for aqueous environments than analogs with non-polar substituents.
  • Stability : Sulfonamides (e.g., target compound) exhibit higher hydrolytic stability compared to esters (e.g., 9-chloroacridine-4-carboxylic acid esters in ), which are prone to enzymatic degradation.

Pharmacological and Biochemical Activity

  • Enzyme Inhibition: The sulfonyl group in the target compound may mimic endogenous sulfonamide-containing cofactors, enabling inhibition of enzymes like carbonic anhydrase or matrix metalloproteinases. In contrast, 2-chlorobenzoyl analogs () could target kinases due to their planar aromatic structure.
  • Receptor Binding : Fluorine in 4-fluorophenyl analogs () enhances binding to receptors with hydrophobic pockets (e.g., GPCRs) via increased lipophilicity and electron-deficient aryl interactions.
  • Anticancer Potential: Propargyl-substituted analogs () are valuable for click chemistry in drug conjugate development, while acridine-piperazine hybrids () show antineoplastic activity via DNA intercalation.

Biological Activity

2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid, a compound with significant potential in pharmacology, has garnered attention for its biological activity, particularly in anti-inflammatory and analgesic applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H17ClN2O5S
  • Molecular Weight : 408.85 g/mol
  • CAS Number : 743445-14-9

The compound is believed to exert its biological effects primarily through inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition plays a crucial role in reducing inflammation and pain by interfering with the arachidonic acid pathway, which is responsible for the synthesis of prostaglandins.

Anti-inflammatory Effects

Recent studies have demonstrated the anti-inflammatory properties of 2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid. In a study involving lipopolysaccharide (LPS)-induced inflammation in rats, administration of this compound resulted in:

  • Significant Reduction in Inflammatory Markers :
    • Tumor Necrosis Factor-alpha (TNF-α): Reduced to 5.70±1.04×1035.70\pm 1.04\times 10^3 pg/mL (p < 0.001)
    • Interleukin-1 beta (IL-1β): Reduced to 2.32±0.28×1032.32\pm 0.28\times 10^3 pg/mL (p < 0.001)
  • Improved Histopathological Outcomes : The severity of lung injury was significantly lower in treated groups compared to controls.

These findings suggest that the compound effectively mitigates inflammatory responses, potentially through COX-2 inhibition and modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .

Case Studies

Several case studies have been documented regarding the use of related compounds in clinical settings:

  • Study on Anti-inflammatory Activity :
    • Objective : To evaluate the anti-inflammatory effects of derivatives similar to 2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid.
    • Methodology : LPS-induced inflammation model in rats.
    • Results : The compound demonstrated significant anti-inflammatory effects, supporting its potential as a therapeutic agent for inflammatory diseases .
  • Clinical Observations :
    • Observations from chemical factory workers exposed to similar sulfonamide compounds indicated respiratory sensitization and allergic reactions, highlighting the importance of understanding the safety profile and potential side effects associated with these compounds .

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityReferences
2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acidC18H17ClN2O5SAnti-inflammatory; COX-2 inhibitor
Acetylsalicylic Acid (ASA)C9H8O4Analgesic; Anti-inflammatory; Cardioprotective
3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acidC10H10BrClO3SRespiratory sensitizer

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